tert-Butyl 4-(5-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate
Description
tert-Butyl 4-(5-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate is a brominated pyridine-piperazine derivative widely employed as a key intermediate in pharmaceutical and agrochemical synthesis. Its structure features a tert-butyl carbamate group protecting the piperazine nitrogen, a 5-bromo substituent on the pyridine ring, and a methyl group at the 3-position of the piperazine moiety. This compound is pivotal in cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) due to the reactivity of its bromine atom, enabling further functionalization . Its stereochemistry, particularly the (R)-enantiomer (CAS 2748284-01-5), is critical for applications requiring chiral specificity .
Properties
Molecular Formula |
C15H22BrN3O2 |
|---|---|
Molecular Weight |
356.26 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-10-18(14(20)21-15(2,3)4)7-8-19(11)13-6-5-12(16)9-17-13/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI Key |
LXWLEULSPPPTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=C2)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Photocatalytic One-Step Synthesis (Adapted for Related Analogues)
A recent innovative method, while described for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, provides a conceptual framework adaptable to the bromopyridinyl analogue:
- Reactants: 2-aminopyridine (or bromopyridine derivative), piperazine-1-tert-butyl formate.
- Catalyst: Acridine salt as a visible light photocatalyst.
- Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide or diphenyl disulfide.
- Solvent: Anhydrous dichloroethane.
- Conditions: Oxygen atmosphere, blue LED irradiation for approximately 10 hours.
- Outcome: High yield (~94-95%) of the Boc-protected piperazine-pyridine compound with minimal byproducts.
This method avoids heavy metals and harsh conditions, offering a safe, environmentally friendly, and cost-effective route.
| Parameter | Details |
|---|---|
| Catalyst | Acridine salt (0.1 eq) |
| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq) or diphenyl disulfide |
| Solvent | Anhydrous dichloroethane |
| Atmosphere | Oxygen (replaced 3 times) |
| Light Source | Blue LED |
| Reaction Time | 10 hours |
| Yield | 94-95% |
| Product State | Colorless white solid |
Cross-Coupling Approaches (Suzuki-Miyaura Coupling)
Another widely used method for synthesizing substituted piperazine derivatives involves palladium-catalyzed cross-coupling reactions between boronate esters and aryl bromides:
- Starting Materials:
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (boronate ester derivative of piperazine).
- 5-Bromopyridin-2-yl derivative.
- Catalyst: Pd(0) complexes (e.g., Pd(PPh3)4).
- Base: Potassium carbonate or similar.
- Solvent: Ethyl acetate or mixed aqueous-organic solvents.
- Purification: Flash column chromatography.
- Yield: Typically high (74-99%) depending on substrate and conditions.
This method allows precise installation of the bromopyridinyl group on the piperazine ring and can be adapted to introduce methyl substituents on the piperazine nitrogen.
Boc Protection of Piperazine Nitrogen
The tert-butyl carbamate (Boc) protecting group is commonly introduced to the piperazine nitrogen to improve stability and facilitate further synthetic transformations:
- Reagents: Di-tert-butyl dicarbonate ((Boc)2O).
- Base: Triethylamine or sodium bicarbonate.
- Solvent: Dichloromethane or dioxane.
- Temperature: 0°C to room temperature.
- Time: 1-4 hours.
- Workup: Aqueous extraction, drying, and purification by chromatography.
- Result: tert-Butyl carbamate protected piperazine with high purity and yield.
Summary Table of Preparation Methods
Research Findings and Notes
- The photocatalytic method significantly shortens the synthetic route by combining coupling and protection in one step, reducing byproducts and improving yield.
- Avoidance of heavy metals and harsh reducing agents enhances safety and environmental compatibility.
- Cross-coupling methods remain the gold standard for precision and scalability, especially when diverse substitutions are required.
- The Boc protection step is well-established and critical for stabilizing the piperazine nitrogen during further synthetic manipulations.
- Purification typically involves column chromatography to achieve high purity needed for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the pyridine moiety.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products:
- Substituted derivatives of the original compound.
- Oxidized or reduced forms of the compound.
- Carboxylic acid derivative from hydrolysis.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
- Used in drug discovery and development programs.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may play a crucial role in binding to the target site, while the piperazine ring can modulate the compound’s overall activity. The tert-butyl group may influence the compound’s solubility and stability, enhancing its pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity :
- The 5-bromo substituent on pyridin-2-yl (as in the target compound) exhibits higher reactivity in Pd-catalyzed couplings compared to 4-bromo isomers (e.g., PY-1228) due to steric and electronic factors .
- Electron-withdrawing groups (e.g., CF₃ in compound 4a) enhance biological activity by improving target binding affinity .
Stereochemical Impact :
- The (R)-3-methylpiperazine configuration (CAS 2748284-01-5) is critical for enantioselective interactions in serotonin receptor agonists, demonstrating >10-fold potency over racemic mixtures in preclinical models .
Heterocycle Variations :
- Replacement of pyridine with pyrimidine (e.g., compound in ) alters π-stacking interactions and metabolic stability, making such derivatives favorable in CNS drug design.
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : The tert-butyl carbamate group improves lipophilicity (LogP ~2.5), favoring blood-brain barrier penetration. In contrast, boronate esters (e.g., compound in ) exhibit higher aqueous solubility, making them suitable for parenteral formulations.
- Metabolic Stability: The 3-methyl group on piperazine reduces oxidative metabolism compared to non-methylated analogues, as shown in microsomal stability assays .
Biological Activity
tert-Butyl 4-(5-bromopyridin-2-yl)-3-methylpiperazine-1-carboxylate (CAS: 878809-70-2) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.27 g/mol. The compound features a piperazine ring, which is known for enhancing biological activity through improved binding to target proteins.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Protein Binding : The bromopyridine moiety can effectively bind to specific proteins or enzymes, modulating their activities. This interaction is crucial for its pharmacological effects.
- Selectivity and Affinity : The presence of the methyl group on the piperazine ring enhances the compound's binding affinity and selectivity towards biological targets, making it a promising lead in drug design.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, it showed a strong inhibitory effect on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 μM, indicating potent anticancer properties .
- The selectivity index is noteworthy; the compound exhibited a nearly 20-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells, suggesting its potential for targeted cancer therapies .
- Inhibition of Matrix Metalloproteinases (MMPs) :
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
